2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its diverse pharmacological and biological activities, making it a significant structure in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride can be achieved through a five-component cascade reaction. This method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their high atom economy, minimum time and cost, and straightforward experimental procedures . These methods allow for the fast generation of functionalized molecules in a single step, making them highly efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The conditions for these reactions can vary, but they often involve mild temperatures and environmentally friendly solvents.
Major Products Formed: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives. These derivatives are valuable in organic synthesis and pharmaceutical chemistry due to their diverse biological activities .
Wissenschaftliche Forschungsanwendungen
2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal agent . Additionally, it has applications in the pharmaceutical industry as a key component in the development of new drugs .
Wirkmechanismus
The mechanism of action of 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, making it a potent compound in certain biological processes . Additionally, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which is involved in various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride include imidazo[1,2-a]pyrazine and pyrido[1,2-a]pyrimidine derivatives . These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of pharmacological properties and its efficiency in multicomponent reactions. Its ability to undergo various chemical reactions and form diverse functionalized derivatives makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-2,5H,3-4H2,(H,11,12);1H |
InChI-Schlüssel |
PZACXYMQJYPKBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=C(C=CC2=N1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.